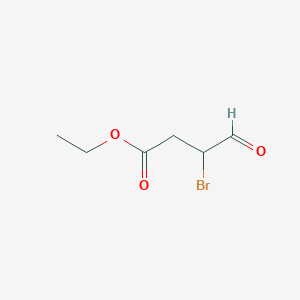

ethyl 3-bromo-4-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has an average mass of 209.038 Da and a monoisotopic mass of 207.973495 Da . It is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .

Synthesis Analysis

The synthesis of ethyl 4-bromo-3-oxobutanoate involves a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . This reaction delivers a series of benzindenoazepines with good yields and stereoselectivities . Another reaction involves refluxing of ethyl 3-oxobutanoate in benzene in the presence of aluminum chloride .Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-3-oxobutanoate consists of a bromine atom attached to the fourth carbon atom in the butanoate chain . The third carbon atom in the chain is attached to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis

Ethyl 4-bromo-3-oxobutanoate undergoes a NaH-promoted cycloaddition with azadienes to form benzindenoazepines . Another reaction involves the compound with benzene in the presence of aluminum chloride .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-oxobutanoate is a liquid at room temperature . It has a boiling point of 231.6°C at 760 mmHg . The compound has a molecular weight of 209.04 .Wissenschaftliche Forschungsanwendungen

Enantioselectivity in Reduction Processes

- Ethyl 3-bromo-4-oxobutanoate shows varied enantioselectivity in its reduction, dependent on reaction conditions, catalysts, and cofactors used. For instance, its reduction by Geotrichum candidum cells yields different enantiomers based on the cofactor employed (Sundby, Zotti, & Anthonsen, 2003).

Reactions with Other Compounds

- When combined with benzene in the presence of aluminum chloride, ethyl 3-bromo-4-oxobutanoate undergoes diverse reactions, producing a variety of compounds with potential applications in different fields (Kato & Kimura, 1979).

Synthesis of Novel Compounds

- It acts as a key intermediate in the synthesis of various novel compounds, such as triazoloquinolines and other heterocycles, showcasing its utility in organic synthesis (Pokhodylo & Obushak, 2019).

Application in Asymmetric Reduction

- Ethyl 3-bromo-4-oxobutanoate is used in asymmetric reduction processes, especially in enzyme-catalyzed reactions, to produce specific enantiomers. This is crucial in producing optically active compounds in pharmaceuticals and other industries (Shimizu et al., 1990).

Role in Synthesizing Diverse Trifluoromethyl Heterocycles

- It is a versatile intermediate for the synthesis of a wide array of trifluoromethyl heterocycles, demonstrating its significant role in the creation of complex organic compounds (Honey et al., 2012).

Contribution to Antimicrobial and Antioxidant Research

- This compound is also involved in the synthesis of derivatives that have been studied for their antimicrobial and antioxidant properties, indicating its potential in the development of new therapeutic agents (Kariyappa et al., 2016).

Safety And Hazards

Ethyl 4-bromo-3-oxobutanoate is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-bromo-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNMULCOMQAULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-4-oxobutanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6463263.png)

![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)

![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)

![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)

![methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463287.png)

![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)

![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)

![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)

![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)